molecular formula C23H21N3O4 B12173333 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one

2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B12173333
M. Wt: 403.4 g/mol
InChI Key: JXAXIEJDZGXWHR-UHFFFAOYSA-N
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Description

2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole moiety with a pyridazinone ring, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction of the carbonyl groups can yield alcohols or amines.

Scientific Research Applications

2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, inhibition of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Oxindole derivatives: Compounds with an oxidized indole ring.

    Pyridazinone derivatives: Compounds with a similar pyridazinone ring structure.

Uniqueness

2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one is unique due to its combination of the indole and pyridazinone moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

2-[2-(1-acetyl-2,3-dihydroindol-5-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C23H21N3O4/c1-15(27)25-11-10-17-12-18(6-8-21(17)25)22(28)14-26-23(29)9-7-20(24-26)16-4-3-5-19(13-16)30-2/h3-9,12-13H,10-11,14H2,1-2H3

InChI Key

JXAXIEJDZGXWHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)OC

Origin of Product

United States

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